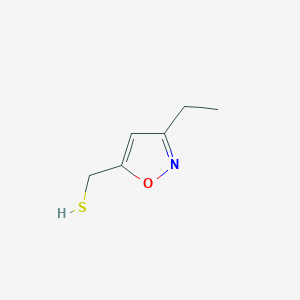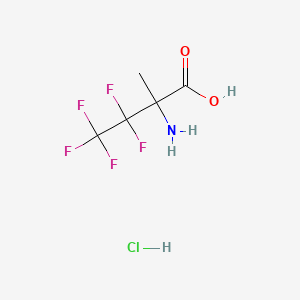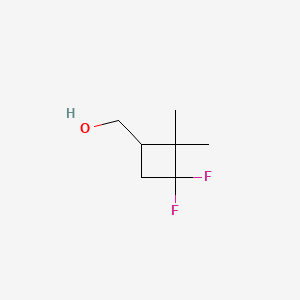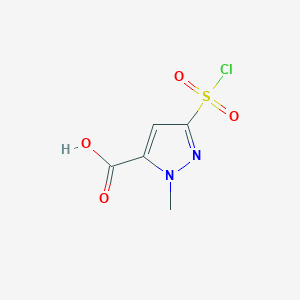![molecular formula C10H15BO3 B13467385 [2-(4-Ethoxyphenyl)ethyl]boronic acid](/img/structure/B13467385.png)
[2-(4-Ethoxyphenyl)ethyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Ethoxyphenyl)ethyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an ethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Ethoxyphenyl)ethyl]boronic acid typically involves the reaction of 4-ethoxyphenylboronic acid with an appropriate ethylating agent under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: [2-(4-Ethoxyphenyl)ethyl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
Chemistry: In organic synthesis, [2-(4-Ethoxyphenyl)ethyl]boronic acid is used as a building block for the construction of complex molecules through cross-coupling reactions . It is also employed in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound has potential applications in the development of boron-containing drugs, which can exhibit unique biological activities. It may also be used in the design of boron-based enzyme inhibitors or as a tool for studying biological processes involving boron.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Boronic acids are known to inhibit proteasomes and other enzymes, making them valuable in the treatment of diseases such as cancer and inflammatory conditions.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts. Its reactivity and functional group compatibility make it a valuable component in various industrial processes.
作用機序
The mechanism of action of [2-(4-Ethoxyphenyl)ethyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes or modulate biological pathways . The phenyl ring and ethoxy group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
- Phenylboronic acid
- 4-Ethoxyphenylboronic acid
- [2-(4-Methoxyphenyl)ethyl]boronic acid
Comparison: Compared to phenylboronic acid, [2-(4-Ethoxyphenyl)ethyl]boronic acid has an additional ethoxy group, which can influence its reactivity and binding properties. The presence of the ethoxy group may enhance the compound’s solubility and stability, making it more suitable for certain applications. Additionally, the ethyl group provides a longer carbon chain, which can affect the compound’s steric and electronic properties.
Conclusion
This compound is a versatile compound with significant potential in various fields, including organic synthesis, medicinal chemistry, and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
特性
分子式 |
C10H15BO3 |
|---|---|
分子量 |
194.04 g/mol |
IUPAC名 |
2-(4-ethoxyphenyl)ethylboronic acid |
InChI |
InChI=1S/C10H15BO3/c1-2-14-10-5-3-9(4-6-10)7-8-11(12)13/h3-6,12-13H,2,7-8H2,1H3 |
InChIキー |
JNYGIFRSDHKEHQ-UHFFFAOYSA-N |
正規SMILES |
B(CCC1=CC=C(C=C1)OCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-fluorobenzoic acid](/img/structure/B13467303.png)
![6-(Trifluoromethyl)spiro[3.3]heptan-2-amine](/img/structure/B13467304.png)
![1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride](/img/structure/B13467311.png)

![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid](/img/structure/B13467316.png)



![Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13467352.png)




![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate, trifluoroacetic acid](/img/structure/B13467384.png)
